Cas no 1353973-75-7 (Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine)

Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine 化学的及び物理的性質
名前と識別子
-
- Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine
- N-((3-Methoxypyrazin-2-yl)methyl)ethanamine
- AM93892
- ethyl (3-methoxypyrazin-2-ylmethyl)amine
-
- インチ: 1S/C8H13N3O/c1-3-9-6-7-8(12-2)11-5-4-10-7/h4-5,9H,3,6H2,1-2H3
- InChIKey: WPCBKFUGPMQLAV-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(CNCC)=NC=CN=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 121
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 47
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334927-1g |
N-((3-Methoxypyrazin-2-yl)methyl)ethanamine |
1353973-75-7 | 95%+ | 1g |
$987 | 2023-01-19 | |
Fluorochem | 088815-1g |
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine |
1353973-75-7 | 1g |
£755.00 | 2022-03-01 | ||
Chemenu | CM334927-1g |
N-((3-Methoxypyrazin-2-yl)methyl)ethanamine |
1353973-75-7 | 95%+ | 1g |
$907 | 2021-08-18 |
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amineに関する追加情報
Recent Advances in the Study of Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS: 1353973-75-7) in Chemical Biology and Pharmaceutical Research
The compound Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS: 1353973-75-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazine-based structure, has shown promising potential in various therapeutic applications, including but not limited to, central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in preclinical models.
One of the key areas of research has been the compound's interaction with specific neurotransmitter receptors. Preliminary findings suggest that Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine exhibits a high affinity for certain G-protein coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders. Researchers have employed advanced computational modeling and high-throughput screening techniques to identify the precise binding sites and conformational changes induced by this compound. These insights are expected to facilitate the development of more selective and potent analogs.
In addition to its neurological applications, recent studies have explored the role of Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine in metabolic regulation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound modulates key enzymes involved in glucose metabolism, making it a potential candidate for diabetes therapy. The study utilized in vitro assays and animal models to validate its efficacy, showing a significant reduction in blood glucose levels without adverse effects on liver function.
Another noteworthy development is the synthesis of novel derivatives of Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine, aimed at improving its bioavailability and reducing off-target effects. Researchers have reported successful modifications to the ethyl and methoxy groups, resulting in compounds with enhanced stability and tissue penetration. These advancements are particularly relevant for oral administration, a key consideration in drug development.
Despite these promising findings, challenges remain in translating these discoveries into clinical applications. Issues such as dose optimization, long-term safety, and scalability of synthesis need to be addressed. Ongoing research is focused on conducting comprehensive toxicology studies and scaling up production using green chemistry principles to ensure sustainability.
In conclusion, Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS: 1353973-75-7) represents a versatile and promising scaffold in drug discovery. Its dual potential in neurological and metabolic disorders, coupled with recent advancements in derivative synthesis, positions it as a compound of significant interest for future research. Continued interdisciplinary collaboration will be essential to fully realize its therapeutic potential.
1353973-75-7 (Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine) 関連製品
- 1250392-59-6(ethyl(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methylamine)
- 2098108-25-7(2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)
- 1421466-79-6(N-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl-2,1,3-benzothiadiazole-5-carboxamide)
- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 1806993-70-3(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)
- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)
- 2172536-89-7(2-(2-hydroxybutyl)oxane-2-carbaldehyde)
- 1341334-78-8(6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride)




